molecular formula C19H17ClN2O3S B2518919 3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one CAS No. 899943-82-9

3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2518919
CAS No.: 899943-82-9
M. Wt: 388.87
InChI Key: VZPJVVDVVVCMAL-UHFFFAOYSA-N
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Description

“3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one” is a synthetic organic compound that features a pyrazinone core substituted with a 4-chlorobenzylthio group and a 3,4-dimethoxyphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorobenzylthio Group: This step may involve the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylthiol.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorobenzyl)thio)-1-phenylpyrazin-2(1H)-one
  • 3-((4-Methylbenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one
  • 3-((4-Chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)quinazolin-2(1H)-one

Uniqueness

The uniqueness of “3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-15(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJVVDVVVCMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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